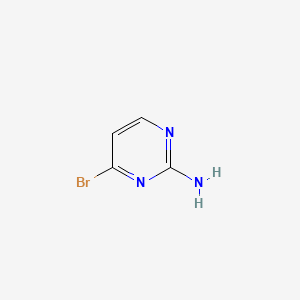

2-Amino-4-bromopyrimidine

説明

The scientific interest in 2-Amino-4-bromopyrimidine stems from its utility as a chemical building block. The pyrimidine (B1678525) ring is a fundamental component of DNA and RNA, making pyrimidine derivatives an attractive scaffold for the design of biologically active compounds. The presence of a bromine atom and an amino group on this core allows for sequential, regioselective chemical modifications, enabling the construction of diverse and novel heterocyclic compounds.

| Property | Data |

| Molecular Formula | C4H4BrN3 |

| Molecular Weight | 173.01 g/mol |

| CAS Number | 343926-69-2 |

| Appearance | White to off-white solid |

| Melting Point | 155-160 °C |

| Solubility | Slightly soluble in water |

Table 1: Physicochemical Properties of this compound

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINURGGJJKMQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510251 | |

| Record name | 4-Bromopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343926-69-2 | |

| Record name | 4-Bromopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Medicinal Chemistry Research

Reactivity with Other Chemicals

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic displacement reactions. clockss.org This reactivity allows for the introduction of various functional groups at this position. The amino group can also participate in various chemical transformations. The compound should be stored away from oxidizing agents. fishersci.nl

Decomposition and Stability

2-Amino-4-bromopyrimidine should be stored in a cool, dry, and well-ventilated place with the container tightly closed to ensure its stability. fishersci.nl

Applications in Research

Use as a Building Block in Organic Synthesis

As a bifunctional molecule, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. fishersci.nl The bromine atom can be readily displaced by nucleophiles, and the amino group can be functionalized, allowing for the construction of a wide array of derivatives. clockss.org

Precursor in Medicinal Chemistry

This compound is a key intermediate in medicinal chemistry for the development of new therapeutic agents. fishersci.nlcymitquimica.com The pyrimidine (B1678525) core is a common scaffold in many biologically active molecules. By modifying the structure of this compound, medicinal chemists can design and synthesize novel compounds for drug discovery programs. cymitquimica.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for investigating the electronic structure of many-body systems. For 2-Amino-4-bromopyrimidine, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. derpharmachemica.comresearchgate.net Such calculations can predict a wide array of molecular properties, from optimized geometry to spectroscopic signatures.

The first step in a computational study is typically a geometry optimization, where the goal is to find the minimum energy structure of the molecule. faccts.de For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

The optimized structural parameters, including bond lengths and angles, for this compound can be predicted with high accuracy. The pyrimidine (B1678525) ring is expected to be nearly planar, with slight deviations due to the presence of the amino and bromo substituents. The C-Br bond length and the C-N bonds of the amino group are of particular interest as they influence the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å |

| C6-C5 | 1.39 Å |

| C5-C4 | 1.40 Å |

| C4-N3 | 1.33 Å |

| N3-C2 | 1.34 Å |

| C4-Br | 1.90 Å |

| C2-N(H2) | 1.36 Å |

| N1-C2-N3 | 127° |

| C2-N3-C4 | 115° |

| N3-C4-C5 | 127° |

| C4-C5-C6 | 117° |

| C5-C6-N1 | 122° |

| C6-N1-C2 | 112° |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. faccts.de The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical predictions of the molecule's vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra. nih.govnih.gov

The calculated vibrational frequencies for this compound can be assigned to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, C-C, and C-Br bonds, as well as the deformations of the pyrimidine ring. ijera.com Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3450 | N-H asymmetric stretching |

| 3350 | N-H symmetric stretching |

| 3100 | C-H stretching |

| 1640 | N-H scissoring |

| 1580 | Pyrimidine ring stretching |

| 1450 | Pyrimidine ring stretching |

| 1250 | C-N stretching |

| 1100 | C-H in-plane bending |

| 800 | C-H out-of-plane bending |

| 650 | C-Br stretching |

DFT calculations provide valuable information about the electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic transitions. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another important electronic property that visualizes the charge distribution on the molecule's surface. derpharmachemica.com The MEP map helps to identify the electrophilic and nucleophilic sites within the molecule. For this compound, the regions around the nitrogen atoms of the pyrimidine ring and the amino group are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the bromine atom are likely to be electron-deficient (positive potential).

Table 3: Predicted Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the chemical reactivity of this compound. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is useful for predicting its behavior in chemical reactions. researchgate.net

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure of this compound. tandfonline.com This analysis localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, providing insights into intramolecular interactions and charge delocalization. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, which are indicative of hyperconjugative interactions that contribute to the molecule's stability.

Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts can be obtained using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.com By calculating the isotropic magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁵N can be predicted. These theoretical chemical shifts, when compared with experimental NMR data, can aid in the structural elucidation and assignment of the NMR spectra of this compound. lbl.gov

Table 4: Predicted ¹³C and ¹H Isotropic Chemical Shifts (ppm) for this compound

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 163.0 | - |

| C4 | 110.0 | - |

| C5 | 115.0 | 7.0 |

| C6 | 155.0 | 8.2 |

| NH₂ | - | 6.5 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a target protein. While direct computational studies on this compound are limited, extensive research has been conducted on its derivatives, providing valuable insights into their potential as therapeutic agents. These studies often focus on how modifications to the core pyrimidine structure influence interactions with biological targets.

Ligand-Protein Interactions

Molecular docking simulations have been crucial in elucidating the specific interactions between 2-aminopyrimidine (B69317) derivatives and their protein targets. For instance, in studies involving derivatives of the closely related 2-amino-4-chloro-pyrimidine, specific ligand-protein interactions were identified with the main protease of SARS-CoV-2 (PDB ID: 6LU7). These derivatives were observed to engage in hydrophobic interactions with key amino acid residues, including Leu141, His163, and Glu166.

In another line of research, 2-amino-4,6-diarylpyrimidine derivatives were docked into the active sites of wild-type and mutant ABL1 kinase (PDB IDs: 2HYY and 5MO4), a protein implicated in chronic myeloid leukemia. The docking results for these compounds highlighted the formation of stable hydrogen bonds and π-π stacking interactions with critical residues within the enzyme's active site researchgate.net. Similarly, studies on imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from 2-aminopyridine (B139424) precursors, revealed significant interactions within the ATP-binding domain of the CDK9/cyclin T1 complex. Key interactions included π-π stacking with the gatekeeper residue Phe103 and the formation of two strong hydrogen bonds with the hinge-region residue Cys106.

These studies collectively demonstrate that the 2-aminopyrimidine scaffold serves as an effective anchor, with substituents at various positions dictating the specificity and nature of the interactions with the target protein.

Binding Energy Calculations

Binding energy is a key metric derived from molecular docking studies that estimates the strength of the interaction between a ligand and a protein. A more negative binding energy typically indicates a more stable and favorable interaction.

In a computational study on a series of 2-amino-4-chloro-pyrimidine derivatives targeting the SARS-CoV-2 main protease, a derivative featuring a bromophenyl piperazine (B1678402) moiety exhibited the most favorable binding energy of -8.12 kcal/mol. Other derivatives in the same series showed binding energies of -6.61, -7.03, and -7.06 kcal/mol, indicating strong binding affinities. For comparison, the reference drug Remdesivir showed a binding energy of -6.41 kcal/mol in the same study.

The following table summarizes the binding energy calculations for selected 2-aminopyrimidine derivatives from a representative study.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |

| Derivative with bromophenyl piperazine | SARS-CoV-2 Main Protease | -8.12 |

| Derivative 3 | SARS-CoV-2 Main Protease | -6.61 |

| Derivative 4 | SARS-CoV-2 Main Protease | -7.03 |

| Derivative 5 | SARS-CoV-2 Main Protease | -7.06 |

| Remdesivir (Control) | SARS-CoV-2 Main Protease | -6.41 |

This interactive table provides a summary of binding energy calculations for various 2-aminopyrimidine derivatives.

Inhibition Constant Predictions

The inhibition constant (Ki) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. This value can be computationally predicted from the binding energy.

For the 2-amino-4-chloro-pyrimidine derivative that displayed the strongest binding energy (-8.12 kcal/mol), the predicted inhibition constant against the SARS-CoV-2 main protease was 1.11 µM. In contrast, the reference drug Remdesivir was predicted to have a Ki of 19.91 µM in the same study, suggesting that the pyrimidine derivative could be a more potent inhibitor. Such predictions are valuable for prioritizing compounds for further experimental testing.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In addition to binding affinity, the pharmacokinetic properties of a potential drug molecule are critical for its success. ADME properties determine how a drug is absorbed, distributed throughout the body, metabolized, and finally excreted. Computational tools are frequently used to predict these properties early in the drug discovery process.

A predictive study of 2-amino-4-chloro-pyrimidine derivatives using the SwissADME online tool provided significant insights into their drug-like properties. The results indicated that all the synthesized derivatives were likely to have high gastrointestinal absorption. Furthermore, all derivatives were found to have a bioavailability score of 0.55.

With the exception of two compounds in the series, all other derivatives were predicted to be capable of crossing the blood-brain barrier. Conversely, most of the derivatives showed negative logKp values, which suggests they are less likely to permeate the skin.

Toxicity predictions were also carried out using the pkCSM online server. This analysis suggested that the derivatives are not likely to cause skin sensitization. Importantly, for two of the most promising derivatives, the predictions showed an absence of AMES toxicity, indicating a low likelihood of being mutagenic.

The following table summarizes the predicted ADME properties for a series of 2-aminopyrimidine derivatives.

| ADME Property | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | Permeable for most derivatives |

| Skin Permeability (logKp) | Low (negative values) |

| Bioavailability Score | 0.55 |

| Skin Sensitization | Unlikely |

| AMES Toxicity | Absent for lead compounds |

This interactive table outlines the key predicted ADME properties for a series of 2-aminopyrimidine derivatives.

Q & A

Q. Table 1: Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | 47.5% HBr, 70–80°C, 1 h | Regioselective bromination |

| Purification | Ethanol recrystallization | Remove unreacted starting material |

Advanced Synthesis: How can researchers resolve low yields in nucleophilic substitution reactions involving this compound?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., palladium-catalyzed cross-coupling reactions) .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of reactants .

- Catalyst screening : Mo(CO)₆ or Pd(PPh₃)₄ improves coupling efficiency in arylation reactions .

Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 8.2–8.5 ppm for pyrimidine ring) and confirms bromine substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight (MW: 173.99 g/mol) and isotopic patterns for bromine .

- IR spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Advanced Characterization: How can researchers address ambiguities in crystallographic data for brominated pyrimidine derivatives?

Answer:

- Single-crystal X-ray diffraction : Resolves positional disorder in bromine atoms (e.g., Acta Crystallographica data for related bromopyrimidines) .

- DFT calculations : Predicts electron density maps to validate experimental bond angles and distances .

- Thermogravimetric analysis (TGA) : Confirms thermal stability, which correlates with crystallinity .

Basic Safety: What precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., HNO₃) .

Advanced Application: How does this compound serve as a precursor in kinase inhibitor development?

Answer:

The bromine atom acts as a leaving group for Suzuki-Miyaura cross-coupling reactions, enabling:

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 4-Aryl-pyrrolopyrimidine | VEGFR-2 | 12 ± 3 |

| 6-Trifluoromethyl analog | PDGFR-β | 28 ± 5 |

| Data from kinase inhibition assays |

Advanced Data Analysis: How should researchers reconcile contradictory results in bromopyrimidine reactivity across studies?

Answer:

- Control experiments : Replicate reactions using identical reagents (e.g., POCl₃ purity impacts phosphorylation yields) .

- Computational modeling : Compare transition-state energies for competing pathways (e.g., MOE software for reaction mechanism validation) .

- Meta-analysis : Review databases like NIST Chemistry WebBook to benchmark spectral data against published values .

Basic Applications: What non-pharmaceutical uses does this compound have in material science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。